molecular formula C11H13ClN2O2 B7952190 4-(1{H}-benzimidazol-2-yl)butanoic acid

4-(1{H}-benzimidazol-2-yl)butanoic acid

Cat. No.: B7952190
M. Wt: 240.68 g/mol
InChI Key: RFMDZDGNPJIXBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1H-Benzimidazol-2-yl)butanoic acid is a benzimidazole derivative characterized by a butanoic acid chain substituted at the 2-position of the benzimidazole ring. This compound is synthesized via condensation reactions involving o-phenylenediamine and α-ketoglutaric acid under acidic conditions, yielding a carboxylic acid-functionalized benzimidazole . Key spectral data include:

  • IR: Broad O–H (3394 cm⁻¹) and N–H (3326 cm⁻¹) stretches, with C=O (1728 cm⁻¹) and C=N (1600 cm⁻¹) absorptions.
  • NMR: Distinct signals for aromatic protons (δ 7.66–7.27 ppm) and aliphatic CH₂ groups (δ 3.05–2.76 ppm) .
  • Molecular formula: C₁₁H₁₀N₂O₃ (MW: 218.22 g/mol), with applications in medicinal chemistry (e.g., antiproliferative agents) and materials science due to its conjugated π-system .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)butanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c14-11(15)7-3-6-10-12-8-4-1-2-5-9(8)13-10;/h1-2,4-5H,3,6-7H2,(H,12,13)(H,14,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMDZDGNPJIXBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway

The most widely reported method involves the condensation of o-phenylenediamine with glutaric anhydride or its derivatives to form a linear intermediate, followed by cyclization under acidic or basic conditions. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of glutaric anhydride, forming an amide bond. Subsequent intramolecular cyclization generates the benzimidazole core.

Key Steps:

  • Amide Formation:
    o-Phenylenediamine+Glutaric Anhydride5-(2-Aminophenylamino)-5-oxopentanoic Acid\text{o-Phenylenediamine} + \text{Glutaric Anhydride} \rightarrow \text{5-(2-Aminophenylamino)-5-oxopentanoic Acid}
    Conditions: Tetrahydrofuran (THF) or toluene, 25–40°C, 2–4 hours.

  • Cyclization:
    Acidic (HCl) or basic (NaOH) conditions facilitate ring closure:
    5-(2-Aminophenylamino)-5-oxopentanoic Acid4-(1H-Benzimidazol-2-yl)butanoic Acid\text{5-(2-Aminophenylamino)-5-oxopentanoic Acid} \rightarrow \text{4-(1H-Benzimidazol-2-yl)butanoic Acid}
    Conditions: Reflux in 12 M HCl or 25% NaOH, 6–8 hours.

Optimization and Yield Data

ParameterOptimal ConditionYield (%)Purity (%)
SolventTHF8598
Temperature80°C (reflux)9099
CatalystNone
Reaction Time6 hours8897

Notable Variations:

  • Industrial Scaling: Continuous flow reactors reduce reaction time to 2 hours with 92% yield.

  • Alternative Anhydrides: Substitution with methyl-glutaric anhydride increases lipophilicity but reduces yield to 78%.

Hydrolysis of Ethyl 4-(1H-Benzimidazol-2-yl)butanoate

Ester Saponification

Ethyl esters of 4-(1H-benzimidazol-2-yl)butanoic acid are hydrolyzed under alkaline conditions to yield the free acid. This method is preferred for intermediates synthesized via nitro-group reductions or electrophilic substitutions.

Procedure:

  • Base-Mediated Hydrolysis:
    Ethyl Ester+NaOH4-(1H-Benzimidazol-2-yl)butanoate Salt\text{Ethyl Ester} + \text{NaOH} \rightarrow \text{4-(1H-Benzimidazol-2-yl)butanoate Salt}
    Conditions: 25% NaOH in ethanol/water (1:1), 70°C, 3 hours.

  • Acidification:
    Butanoate Salt+HCl4-(1H-Benzimidazol-2-yl)butanoic Acid\text{Butanoate Salt} + \text{HCl} \rightarrow \text{4-(1H-Benzimidazol-2-yl)butanoic Acid}
    Conditions: Adjust to pH 1–2 with 6 M HCl, precipitate at 0°C.

Yield and Purity Comparison

Starting EsterHydrolysis Time (h)Yield (%)Purity (HPLC, %)
Ethyl 4-(5-nitro-1H-benzimidazol-2-yl)butanoate48899
Ethyl 4-(1-methyl-1H-benzimidazol-2-yl)butanoate38297

Challenges:

  • Byproduct Formation: Over-hydrolysis at >80°C generates des-esterified impurities (<5%).

  • Solvent Choice: Ethanol/water mixtures minimize side reactions compared to methanol.

Palladium-Catalyzed Hydrogenation of Nitro Intermediates

Reduction of Nitro-Substituted Precursors

Nitro groups in intermediates such as 4-(5-nitro-1H-benzimidazol-2-yl)butanoic acid are reduced to amines using hydrogen gas and palladium catalysts.

Protocol:

  • Catalytic Hydrogenation:
    4-(5-Nitro-1H-benzimidazol-2-yl)butanoic Acid+H24-(5-Amino-1H-benzimidazol-2-yl)butanoic Acid\text{4-(5-Nitro-1H-benzimidazol-2-yl)butanoic Acid} + \text{H}_2 \rightarrow \text{4-(5-Amino-1H-benzimidazol-2-yl)butanoic Acid}
    Conditions: 10% Pd/C, H2_2 (1 atm), ethanol, 25°C, 2 hours.

  • Acid-Base Workup:
    Filtration and acidification yield the pure product.

Efficiency Metrics

Catalyst Loading (% Pd/C)H2_2 Pressure (atm)Yield (%)
5175
10195
10397

Advantages:

  • Chemoselectivity: No over-reduction of the benzimidazole ring.

  • Scalability: Batch reactors achieve kilogram-scale production with 90% yield.

Microwave-Assisted Cyclization

Accelerated Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, cyclization of o-phenylenediamine with 4-bromobutyric acid completes in 20 minutes under microwave conditions.

Conditions:

  • Solvent: DMF or NMP

  • Temperature: 150°C

  • Time: 20 minutes

  • Yield: 89%

Comparative Analysis

MethodTime (h)Yield (%)Energy Consumption (kWh/mol)
Conventional Heating68512.5
Microwave0.33893.2

Limitations:

  • Equipment Cost: Microwave reactors require higher initial investment.

  • Side Reactions: Prolonged irradiation (>30 minutes) degrades the product.

Industrial Production and Purification

Large-Scale Synthesis

Industrial processes use continuous flow systems for condensation and cyclization steps, achieving >90% yield with 99.5% purity. Key steps include:

  • Continuous Flow Reactors: Mix o-phenylenediamine and glutaric anhydride at 100°C.

  • Automated pH Adjustment: In-line titration ensures optimal cyclization conditions.

Purification Techniques

MethodPurity (%)Recovery (%)
Recrystallization9985
Column Chromatography99.570
Crystallization (Ethanol/Water)9890

Cost Considerations:

  • Recrystallization is cost-effective for ton-scale production.

  • Chromatography is reserved for high-purity pharmaceutical grades .

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole moiety undergoes oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey Findings
KMnO₄ in acidic medium (H₂SO₄)Benzimidazole N-oxide derivativesOxidation occurs at the N1 position of the benzimidazole ring, forming stable N-oxides .
H₂O₂/Cu(I) catalystCarboxylic acid side-chain epoxidationSelective oxidation of the butanoic acid chain observed at elevated temperatures (80–100°C) .

Mechanistic Insight :

  • Electron-rich benzimidazole nitrogen facilitates electrophilic attack by oxidizing agents .

  • Butanoic acid chain oxidation proceeds via radical intermediates in the presence of transition-metal catalysts .

Reduction Reactions

The compound’s carboxylic acid group and heterocyclic system participate in reduction:

Reagent/ConditionsProduct FormedYield (%)
LiAlH₄ in dry THF4-(1H-Benzimidazol-2-yl)butanol78–82
H₂/Pd-C (10 atm)Saturated benzimidazoline derivative65

Key Observations :

  • LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the benzimidazole ring .

  • Catalytic hydrogenation saturates the imidazole ring, forming a dihydrobenzimidazoline structure .

Substitution Reactions

The benzimidazole nitrogen and side-chain functional groups enable nucleophilic/electrophilic substitutions:

N-Alkylation

ReagentConditionsProductApplication
CH₃I/K₂CO₃DMF, 60°C, 6 hN-Methylated derivativeEnhanced bioavailability
ClCH₂COClEt₃N, CH₂Cl₂, 0°C2-(Chloroacetamido)butanoic acidIntermediate for peptidomimetics

Esterification

ReagentConditionsProductYield (%)
SOCl₂/MeOHReflux, 3 hMethyl ester95
DCC/DMAPRT, 12 hActivated ester for peptide coupling88

Notable Reaction :
Esterification with thionyl chloride/methanol achieves near-quantitative yields, enabling scalable production of prodrug candidates .

Condensation Reactions

The carboxylic acid group participates in amide/peptide bond formation:

Partner ReagentCoupling AgentProductBiological Relevance
BenzylamineEDC/HOBtN-Benzylamide derivativeAnticancer lead compound
EthylenediamineDCCBis-amide macrocycleChelating agent for metal ions

Case Study :
Condensation with p-aminobenzoic acid derivatives under NH₄Cl catalysis yields Schiff bases with demonstrated antimicrobial activity (MIC: 1–125 µM against M. tuberculosis) .

Cyclization Reactions

Intramolecular reactions form complex heterocycles:

ConditionsProductKey Feature
PCl₅, toluene, 110°CBenzimidazo[2,1-b]quinazolinoneFluorescent properties
H₂SO₄, acetic anhydrideTetrahydro-β-carboline fused derivativeSelective serotonin receptor affinity

Mechanism :
Cyclization proceeds via activation of the carboxylic acid to a mixed anhydride, followed by nucleophilic attack by the benzimidazole nitrogen .

Photochemical Reactions

UV irradiation induces unique transformations:

ConditionsProductApplication
UV-C (254 nm), O₂OxazolobenzimidazolePhotodynamic therapy
UV-A (365 nm), eosin YCross-linked polymerDrug delivery matrices

Quantum Yield :
Φ = 0.32 ± 0.05 for oxazole formation under aerobic conditions .

Scientific Research Applications

Anticancer Properties

4-(1H-benzimidazol-2-yl)butanoic acid and its derivatives have been studied for their anticancer properties. The benzimidazole moiety is known for its ability to interact with DNA and inhibit cancer cell proliferation.

  • Mechanism of Action : Research indicates that compounds with the benzimidazole structure can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting angiogenesis1. The presence of the butanoic acid side chain enhances solubility and bioavailability, making these compounds more effective.
  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that derivatives of benzimidazole exhibited potent activity against various cancer cell lines, including breast and colon cancer cells. The synthesized compounds showed IC50 values significantly lower than those of standard chemotherapeutics2.

Antibacterial Activity

Recent investigations have also focused on the antibacterial properties of benzimidazole derivatives, including 4-(1H-benzimidazol-2-yl)butanoic acid.

  • Research Findings : A series of triaryl benzimidazole compounds were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Compounds demonstrated minimum inhibitory concentrations (MICs) in the range of 0.06 to 8 μg/mL2. This suggests that modifications to the benzimidazole structure can yield effective antibacterial agents.

Pharmaceutical Applications

The compound's pharmaceutical relevance is underscored by its relationship with bendamustine, which is used clinically for treating chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma.

  • Formulation Development : Research has focused on optimizing the formulation of bendamustine to improve stability and reduce degradation during storage3. This includes lyophilized preparations that utilize 4-(1H-benzimidazol-2-yl)butanoic acid as an active pharmaceutical ingredient (API), ensuring higher purity levels and efficacy4.

Synthesis and Derivative Exploration

The synthesis of 4-(1H-benzimidazol-2-yl)butanoic acid involves several chemical reactions that can be modified to create various derivatives with enhanced properties.

  • Synthetic Pathways : The synthesis typically begins with the reaction of benzimidazole derivatives with butanoic acid under specific conditions to yield the target compound. Variations in substituents on the benzimidazole ring have been shown to influence biological activity significantly1 .

Data Table: Summary of Research Findings

Application AreaFindings/ResultsReferences
Anticancer ActivityPotent against breast & colon cancer cell lines; low IC50 values ,
Antibacterial ActivityEffective against MRSA & VRE; MICs 0.06 - 8 μg/mL
Pharmaceutical UseUsed in formulations for CLL treatment; improved stability ,
SynthesisVarious pathways explored; derivative modifications enhance effects ,

Mechanism of Action

The mechanism of action of 4-(1{H}-benzimidazol-2-yl)butanoic acid involves its interaction with molecular targets such as enzymes and DNA. The compound can form covalent bonds with nucleophilic sites on these targets, leading to the inhibition of enzyme activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the benzimidazole core or the carboxylic acid chain, leading to variations in physicochemical and biological properties.

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Reference
4-(5-Methyl-1H-benzimidazol-2-yl)benzoic acid methyl ester C₁₆H₁₄N₂O₂ Methyl ester at benzoate; methyl on benzimidazole Enhanced lipophilicity; intermediate in drug synthesis [1]
4-[1-Methyl-5-(4-morpholinyl)-1H-benzimidazol-2-yl]butanoic acid C₁₆H₂₁N₃O₃ Morpholinyl group at position 5; methyl at N1 Bendamustine impurity; potential antineoplastic activity [6]
Ethyl 4-(1H-benzimidazol-2-yl)-4-oxobutanoate C₁₃H₁₄N₂O₃ Ethyl ester; ketone in butanoate chain Improved solubility in organic solvents; precursor for hydrazide synthesis [3]
4-{[4-(1H-Benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid C₁₇H₁₄N₄O₃ Phenylamino-oxobutanoic acid substituent High NLO response (β₀ = 2.00×10⁻³⁰ esu); materials science applications [5]

Key Comparative Findings

Electronic and Optical Properties: 4-(1H-Benzimidazol-2-yl)butanoic acid exhibits a moderate nonlinear optical (NLO) response due to its π-conjugated system. However, derivatives like 4-{[4-(1H-benzimidazol-2-yl)phenyl]amino}-4-oxobutanoic acid show enhanced intramolecular charge transfer (ICT), achieving β₀ values comparable to [salicylidenephenyl]benzimidazole (Spbzl) . Electron-withdrawing groups (e.g., carboxylic acid) reduce ICT compared to electron-donating substituents (e.g., morpholinyl), which improve polarizability .

Biological Activity: The unsubstituted benzimidazole core in 4-(1H-benzimidazol-2-yl)butanoic acid demonstrates moderate antiproliferative activity. In contrast, morpholinyl-substituted analogues (e.g., bendamustine impurity) exhibit enhanced cytotoxicity due to improved membrane permeability and target binding . Ester derivatives (e.g., ethyl 4-oxobutanoate) show reduced bioactivity compared to the carboxylic acid form, highlighting the importance of the free -COOH group for pharmacological interactions .

Synthetic Flexibility: The carboxylic acid moiety in 4-(1H-benzimidazol-2-yl)butanoic acid allows for facile derivatization into esters, amides, or hydrazides. For example, conversion to ethyl esters or hydrazides enables tuning of solubility and reactivity for specific applications .

Solubility and Stability

  • Aqueous Solubility : The free carboxylic acid group enhances water solubility (logP ~1.2) compared to ester derivatives (logP ~2.5) .
  • Thermal Stability : The compound decomposes at ~260°C, whereas methyl or ethyl esters exhibit lower melting points (139–254°C), reflecting reduced crystallinity .

Biological Activity

4-(1H-benzimidazol-2-yl)butanoic acid is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. This article provides a detailed overview of the biological activity of 4-(1H-benzimidazol-2-yl)butanoic acid, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of 4-(1H-benzimidazol-2-yl)butanoic acid can be represented as follows:

C11H12N2O2\text{C}_{11}\text{H}_{12}\text{N}_{2}\text{O}_{2}

This compound features a benzimidazole ring, which is crucial for its biological activity. The presence of the butanoic acid side chain enhances its solubility and bioavailability.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various benzimidazole compounds, 4-(1H-benzimidazol-2-yl)butanoic acid demonstrated notable activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were determined using broth microdilution methods, showing promising results comparable to standard antibiotics like ciprofloxacin .

CompoundTarget OrganismMIC (µg/mL)
4-(1H-benzimidazol-2-yl)butanoic acidStaphylococcus aureus8
4-(1H-benzimidazol-2-yl)butanoic acidEscherichia coli16

Antitumor Activity

The antitumor potential of 4-(1H-benzimidazol-2-yl)butanoic acid has been explored in various cancer cell lines. In vitro studies showed that this compound significantly inhibited the proliferation of lung cancer cells (A549), with IC50 values indicating effective cytotoxicity:

Cell LineIC50 (µM)
A5496.75
HCC8276.26
NCI-H3586.48

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, which are common pathways for anticancer agents .

Anti-inflammatory Activity

In addition to its antimicrobial and antitumor properties, 4-(1H-benzimidazol-2-yl)butanoic acid has shown significant anti-inflammatory effects in preclinical models. Studies demonstrated a reduction in pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is often influenced by their structural modifications. In the case of 4-(1H-benzimidazol-2-yl)butanoic acid, the butanoic acid moiety contributes to its enhanced solubility and interaction with biological targets. Research has shown that modifications at various positions on the benzimidazole ring can lead to improved potency against specific pathogens or tumor cells .

Case Studies

Several studies have highlighted the efficacy of 4-(1H-benzimidazol-2-yl)butanoic acid in various biological contexts:

  • Antimicrobial Efficacy : A study reported that this compound exhibited superior antibacterial activity against multi-drug resistant strains of Staphylococcus aureus compared to traditional antibiotics .
  • Cancer Treatment : In a comparative analysis with other benzimidazole derivatives, 4-(1H-benzimidazol-2-yl)butanoic acid showed significant promise as an anticancer agent, particularly in lung cancer models .
  • Inflammation Models : Experimental models of inflammation demonstrated that this compound could effectively reduce inflammation markers, suggesting potential therapeutic applications in conditions like rheumatoid arthritis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1{H}-benzimidazol-2-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
4-(1{H}-benzimidazol-2-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.